(1S,2R)-2-fluorocyclohexanamine;hydrochloride
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Overview
Description
(1S,2R)-2-fluorocyclohexanamine;hydrochloride is a chiral amine compound with a fluorine atom attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclohexanamine;hydrochloride typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:
Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Reductive Amination: The resulting fluorocyclohexanone is then subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride to yield (1S,2R)-2-fluorocyclohexanamine.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts for enantioselective synthesis may be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclohexanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products may include azido or cyano derivatives.
Oxidation: Imines or oximes can be formed.
Reduction: Secondary amines are typical products.
Scientific Research Applications
(1S,2R)-2-fluorocyclohexanamine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a chiral auxiliary or intermediate in the synthesis of complex molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic and steric properties. The amine group can form hydrogen bonds or ionic interactions with target sites, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromocyclohexanamine: Similar structure but with a bromine atom instead of fluorine.
(1S,2R)-2-chlorocyclohexanamine: Contains a chlorine atom in place of fluorine.
(1S,2R)-2-hydroxycyclohexanamine: Has a hydroxyl group instead of fluorine.
Uniqueness
(1S,2R)-2-fluorocyclohexanamine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The stereochemistry also plays a crucial role in its interactions with chiral environments, making it valuable for enantioselective synthesis and chiral recognition studies.
Properties
IUPAC Name |
2-fluorocyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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